molecular formula C10H5F7 B14746428 (1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene CAS No. 5300-25-4

(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene

Cat. No.: B14746428
CAS No.: 5300-25-4
M. Wt: 258.13 g/mol
InChI Key: CQMURZOQOWUAQJ-UHFFFAOYSA-N
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Description

(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring attached to a heptafluorobutene moiety. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene typically involves the reaction of benzene with heptafluorobutene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzene is reacted with heptafluorobutene in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond in the heptafluorobutene moiety to a single bond, resulting in the formation of heptafluorobutane derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where hydrogen atoms are replaced by other substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions on the benzene ring.

Major Products Formed

    Oxidation: Fluorinated alcohols or ketones.

    Reduction: Heptafluorobutane derivatives.

    Substitution: Halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging due to the unique properties of fluorine atoms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene exerts its effects is largely influenced by the presence of fluorine atoms. These atoms can form strong hydrogen bonds and interact with various molecular targets, affecting the compound’s reactivity and stability. The pathways involved often include interactions with enzymes or receptors that recognize the fluorinated moiety, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,3,3,4,4-Heptafluoro-1-butene: Similar in structure but lacks the benzene ring.

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of a double bond.

    1,1,1,3,3,3-Hexafluoroisopropanol: Contains fewer fluorine atoms and a different functional group.

Uniqueness

(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene is unique due to the combination of a highly fluorinated butene moiety with a benzene ring. This structure imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

5300-25-4

Molecular Formula

C10H5F7

Molecular Weight

258.13 g/mol

IUPAC Name

1,1,3,3,4,4,4-heptafluorobut-1-en-2-ylbenzene

InChI

InChI=1S/C10H5F7/c11-8(12)7(6-4-2-1-3-5-6)9(13,14)10(15,16)17/h1-5H

InChI Key

CQMURZOQOWUAQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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